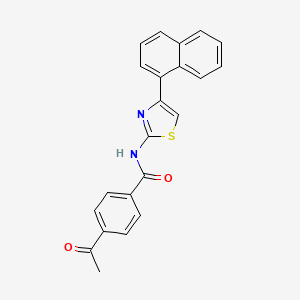

![molecular formula C18H17FN2O B2774598 N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide CAS No. 881040-87-5](/img/structure/B2774598.png)

N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing significant activity .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .

Anti-HIV Activity

Melatonin, a derivative of indole, has been studied for its anti-HIV-1 potential. Although its in vitro enzyme assay activity is low (IC50 = 75 µmol/L), structural insights from melatonin can guide the design of brain-accessible drugs for neurodegenerative diseases like Alzheimer’s, where Wnt signaling upregulation may be beneficial .

Anti-Inflammatory and Analgesic Properties

Benzothiazole-containing benzene sulphonamide and carboxamide derivatives have been evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .

Broad-Spectrum Biological Activities

Indoles, both natural and synthetic, exhibit various biologically vital properties. Researchers continue to explore their potential in treating cancer cells, microbial infections, and other disorders within the human body .

Mecanismo De Acción

Target of Action

The primary target of N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide is the Notum enzyme . This enzyme plays a crucial role in the Wnt/β-catenin signaling pathway , which is involved in various biological processes, including cell proliferation, differentiation, and migration .

Mode of Action

N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide interacts with its target, the Notum enzyme, by inhibiting its activity . The Notum enzyme is responsible for removing the lipid from Wnt, thereby inactivating it . By inhibiting Notum, this compound can upregulate Wnt signalling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . This pathway is essential for various physiological processes, including embryonic development, tissue homeostasis, and stem cell maintenance . By inhibiting the Notum enzyme, N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide can enhance Wnt signalling, potentially affecting these processes .

Result of Action

The molecular and cellular effects of N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide’s action primarily involve the upregulation of Wnt signalling . This upregulation can have various effects depending on the cellular context, potentially influencing processes such as cell proliferation, differentiation, and migration .

Propiedades

IUPAC Name |

N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O/c1-12(22)20-10-9-15-16-11-14(19)7-8-17(16)21-18(15)13-5-3-2-4-6-13/h2-8,11,21H,9-10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCSUGFMHXVKCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2774521.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2774526.png)

![[(1-cyanocyclopentyl)carbamoyl]methyl 2,2-dioxo-3H,4H-2lambda6-pyrido[2,1-c][1,2,4]thiadiazine-9-carboxylate](/img/structure/B2774527.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2774528.png)

![[1-(2-Chloro-5-piperidin-1-ylsulfonylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2774529.png)

![3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]propanoic acid](/img/structure/B2774530.png)

![3-amino-2-(azepane-1-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2774537.png)